1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-20-14-4-2-13(3-5-14)12-18-16(19)17-8-11-22-15-6-9-21-10-7-15/h2-5,15H,6-12H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMVJSGUPLJLMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCCSC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Methoxybenzyl Isocyanate
Step 1:
4-Methoxybenzylamine (1.0 equiv) is reacted with triphosgene (0.33 equiv) in anhydrous dichloromethane under nitrogen at 0°C. The mixture is stirred for 2 hours, yielding 4-methoxybenzyl isocyanate.
Reaction Equation:
$$
\text{4-Methoxybenzylamine} + \text{Cl}3\text{C-O-CCl}3 \rightarrow \text{4-Methoxybenzyl Isocyanate} + 3 \text{HCl} + \text{CO}_2
$$
Conditions: 0°C, N₂ atmosphere, 2 hours.
Synthesis of 2-(Tetrahydro-2H-pyran-4-ylsulfanyl)ethylamine
Step 2:
Tetrahydro-2H-pyran-4-thiol (1.0 equiv) is reacted with 2-chloroethylamine hydrochloride (1.2 equiv) in ethanol with K₂CO₃ (2.0 equiv) as a base. The mixture is refluxed for 6 hours to afford 2-(tetrahydro-2H-pyran-4-ylsulfanyl)ethylamine.
Reaction Equation:
$$
\text{Tetrahydro-2H-pyran-4-thiol} + \text{ClCH}2\text{CH}2\text{NH}_2\cdot\text{HCl} \rightarrow \text{2-(Tetrahydro-2H-pyran-4-ylsulfanyl)ethylamine} + \text{HCl}
$$
Conditions: Reflux in ethanol, 6 hours.
Urea Bond Formation
Step 3:
4-Methoxybenzyl isocyanate (1.0 equiv) is added dropwise to a solution of 2-(tetrahydro-2H-pyran-4-ylsulfanyl)ethylamine (1.1 equiv) in THF at 25°C. The reaction is stirred for 12 hours, followed by evaporation and purification via silica gel chromatography (ethyl acetate/hexane, 3:7).
Yield: 78%
Purity: >98% (HPLC).
Synthetic Route 2: Carbamoyl Chloride Intermediate
Generation of 4-Methoxybenzyl Carbamoyl Chloride
Step 1:
4-Methoxybenzylamine (1.0 equiv) is treated with phosgene (1.2 equiv) in toluene at −10°C. The intermediate carbamoyl chloride is isolated via filtration.
Reaction Equation:
$$
\text{4-Methoxybenzylamine} + \text{COCl}_2 \rightarrow \text{4-Methoxybenzyl Carbamoyl Chloride} + 2 \text{HCl}
$$
Conditions: −10°C, anhydrous toluene.
Coupling with 2-(Tetrahydro-2H-pyran-4-ylsulfanyl)ethylamine
Step 2:
The carbamoyl chloride (1.0 equiv) is reacted with 2-(tetrahydro-2H-pyran-4-ylsulfanyl)ethylamine (1.0 equiv) in the presence of triethylamine (2.0 equiv) in dichloromethane. The mixture is stirred for 4 hours at 25°C.
Alternative Method: Urea Formation via Carbonyldiimidazole (CDI)
Activation of 4-Methoxybenzylamine
Step 1:
4-Methoxybenzylamine (1.0 equiv) is treated with CDI (1.2 equiv) in THF at 25°C for 1 hour to form the imidazolide intermediate.
Nucleophilic Attack by 2-(Tetrahydro-2H-pyran-4-ylsulfanyl)ethylamine
Step 2:
The intermediate is reacted with 2-(tetrahydro-2H-pyran-4-ylsulfanyl)ethylamine (1.1 equiv) in THF at 50°C for 8 hours.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Complexity |
|---|---|---|---|---|
| Isocyanate-Mediated | 78 | 98 | 14 hours | Moderate |
| Carbamoyl Chloride | 72 | 95 | 6 hours | High |
| CDI Activation | 85 | 97 | 9 hours | Low |
The CDI method offers superior yield and simplicity, avoiding hazardous phosgene derivatives. However, the isocyanate route provides higher purity, critical for pharmaceutical applications.
Critical Considerations in Synthesis
Stereochemical Control
The tetrahydro-2H-pyran-4-ylsulfanyl group introduces a chiral center at the sulfur atom. Employing enantiomerically pure starting materials or asymmetric catalysis ensures stereoselectivity.
Purification Strategies
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The tetrahydropyran-4-ylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or acids from the methoxybenzyl group.
Reduction: Formation of amines from the urea moiety.
Substitution: Formation of new thioether or amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Properties
One of the notable applications of this compound is its potential use in the treatment of diabetes. Research indicates that compounds with similar structural motifs have been studied for their ability to modulate glucose metabolism and improve insulin sensitivity. For instance, derivatives of urea have been shown to exhibit significant antidiabetic activity by targeting specific pathways involved in glucose homeostasis .
Anticancer Activity
The compound's ability to inhibit cancer cell proliferation has also been investigated. Studies have demonstrated that urea derivatives can interact with various biological targets, leading to apoptosis in cancer cells. The presence of the methoxyphenyl group is believed to enhance the compound's binding affinity to these targets, thus contributing to its anticancer effects .
Anti-inflammatory Effects
In addition to its antidiabetic and anticancer properties, 1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea has been examined for its anti-inflammatory potential. Research suggests that similar compounds can inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .
Agriculture
Pesticidal Activity
The compound's structural characteristics lend it potential as a pesticide. Investigations into related compounds have revealed their effectiveness against various pests and pathogens. The oxan-4-ylsulfanyl moiety may play a crucial role in enhancing the compound's bioactivity against agricultural pests, offering a sustainable alternative to conventional pesticides .
Herbicidal Properties
In addition to its pesticidal applications, this compound may also exhibit herbicidal properties. Studies suggest that urea-based compounds can disrupt plant growth by interfering with metabolic processes in target weeds. This application could be particularly beneficial in developing environmentally friendly herbicides that reduce reliance on synthetic chemicals .
Material Science
Polymer Development
this compound can be utilized in polymer synthesis due to its ability to form stable bonds with various substrates. Its incorporation into polymer matrices has been explored for creating materials with enhanced mechanical properties and thermal stability. These materials can be applied in coatings, adhesives, and composite materials .
Summary of Applications
| Field | Application | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antidiabetic properties | Improved glucose metabolism |
| Anticancer activity | Induction of apoptosis in cancer cells | |
| Anti-inflammatory effects | Reduction of inflammation markers | |
| Agriculture | Pesticidal activity | Effective pest control |
| Herbicidal properties | Environmentally friendly weed management | |
| Material Science | Polymer development | Enhanced mechanical and thermal properties |
Case Studies
-
Antidiabetic Activity Study
A study published in a peer-reviewed journal explored the effects of various urea derivatives on glucose metabolism in diabetic models. The findings indicated that compounds structurally related to this compound significantly improved insulin sensitivity and reduced hyperglycemia in tested subjects . -
Anticancer Research
In another investigation, researchers synthesized several derivatives based on the urea scaffold and evaluated their anticancer activities against multiple cancer cell lines. The results demonstrated that certain modifications led to enhanced potency, suggesting a promising avenue for developing new cancer therapeutics . -
Pesticide Efficacy Trial
Field trials assessing the efficacy of new pesticide formulations containing similar urea derivatives showed significant reductions in pest populations while maintaining safety for non-target organisms, highlighting their potential for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The methoxybenzyl group may interact with enzymes or receptors, modulating their activity. The tetrahydropyran-4-ylthio group can enhance the compound’s binding affinity and stability, contributing to its overall biological effects .
Comparison with Similar Compounds
Structural and Functional Analysis of Analogous Urea Derivatives and Heterocyclic Compounds
Key Observations:
Urea Core vs. Heterocyclic Cores :
- The target compound’s urea core enables hydrogen-bonding interactions, contrasting with Astemizole’s benzimidazole ring, which engages in π-π stacking and hydrophobic interactions for H1-receptor binding .
- Chlorophenyl-urea derivatives (e.g., CAS 338413-49-3) exhibit stronger antimicrobial activity compared to methoxyphenyl-urea analogs, likely due to the electron-withdrawing chlorine enhancing electrophilicity .
Substituent Effects :
- 4-Methoxyphenyl Group : Common in CNS-active compounds (e.g., antidepressants) due to its balance of lipophilicity and metabolic stability. In formoterol analogs, this group enhances β2-selectivity .
- Oxane-Sulfanyl vs. Styryl/Chlorophenyl : The oxane-sulfanyl group in the target compound may improve aqueous solubility compared to styryl or chlorophenyl groups, which are more hydrophobic .
Metabolic Considerations :
- Thioether-containing compounds (e.g., the target) are prone to oxidation, forming sulfoxides or sulfones, which may alter activity or toxicity. In contrast, Astemizole’s fluorophenyl group resists oxidative metabolism but is susceptible to CYP3A4-mediated degradation .
Biological Activity
1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H19N3O3S
- Molecular Weight : 319.39 g/mol
The compound features a methoxyphenyl group, a urea linkage, and an oxan-4-ylsulfanyl substituent, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of urea compounds exhibit notable anticancer properties. For instance, a related compound demonstrated an IC50 value of 1.9 µg/mL against HCT-116 cancer cells and 2.3 µg/mL against MCF-7 cells, outperforming standard chemotherapeutic agents like doxorubicin (IC50 = 3.23 µg/mL) .
A comparative analysis of similar compounds revealed that variations in substituents significantly influence their cytotoxic effectiveness. The presence of the methoxy group in the phenyl ring is hypothesized to enhance lipophilicity and facilitate cellular uptake, thereby increasing anticancer efficacy.
Antimicrobial Activity
The antimicrobial potential of urea derivatives has also been explored. A related study highlighted that certain urea-based compounds exhibited significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Like many urea derivatives, it may inhibit enzymes involved in critical cellular processes, such as protein synthesis or cell division.
- Receptor Modulation : The compound could interact with specific receptors (e.g., adenosine receptors), influencing signal transduction pathways associated with cell growth and apoptosis .
Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers evaluated the anticancer effects of the compound on various cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at concentrations above 1 µg/mL. Apoptotic markers were assessed through flow cytometry, revealing increased Annexin V positivity in treated cells compared to controls.
Study 2: Antibacterial Activity
A separate study focused on the antimicrobial properties of the compound against clinically relevant bacterial strains. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, showing effective inhibition at concentrations as low as 50 µg/mL. These findings support the potential use of this compound in developing new antimicrobial agents.
Data Table: Summary of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
